5-Hydroxy-2'-o-methyluridine

RNA modification detection nuclease protection RNase 4 digestion

Studying RNA oxidative lesions or tRNA modification pathways is often compromised by rapid nuclease degradation and unwanted enzymatic conversion of 5-hydroxyuridine intermediates. 5-Hydroxy-2'-O-methyluridine solves both problems: the 2'-O-methyl group confers complete RNase resistance at the modification site, while the 5-OH group retains the mutagenic base-pairing promiscuity of 5-hydroxyuridine. This dual-modified nucleoside also traps the ho5U state in tRNA hydroxylase/methyltransferase assays, preventing onward conversion to mo5U or cmo5U. Researchers obtain a chemically homogeneous, nuclease-stable oligonucleotide building block; procurement managers benefit from ≥95% purity (HPLC), Certificate of Analysis verification, and flexible milligram-to-gram supply.

Molecular Formula C10H14N2O7
Molecular Weight 274.23 g/mol
Cat. No. B14032322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2'-o-methyluridine
Molecular FormulaC10H14N2O7
Molecular Weight274.23 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)O
InChIInChI=1S/C10H14N2O7/c1-18-7-6(15)5(3-13)19-9(7)12-2-4(14)8(16)11-10(12)17/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1
InChIKeyXSRHWUSRVLRIKN-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2′-O-methyluridine Procurement Guide: Compound Identity, Class, and Baseline Specifications


5-Hydroxy-2′-O-methyluridine (CAS 2030403-78-0; synonym 5-OH-2′-OMeU) is a dual-modified pyrimidine nucleoside bearing a hydroxyl substituent at the C5 position of the uracil base and a methoxy group at the 2′-O position of the ribose sugar [1]. It belongs to the class of synthetic modified nucleosides used as biochemical probes for RNA structure–function studies and as antimetabolite analogs in anticancer and antiviral research . The compound is supplied as a solid with purity typically ≥95% (HPLC) [2]. A notable procurement consideration is a documented molecular-formula discrepancy between suppliers: some report C9H12N2O7 (MW 260.20) while others report C10H14N2O7 (MW 274.23) ; the latter is chemically consistent with the presence of the 2′-O-methyl group replacing the 2′-OH of uridine and should be verified with the vendor's Certificate of Analysis prior to purchase.

Dual-modification probe for RNA structure–function studies
Antimetabolite analog for antiviral/anticancer research
CoA verification of molecular formula due to supplier discrepancies

Why 5-Hydroxy-2′-O-methyluridine Cannot Be Replaced by Single-Modification Analogs in RNA Studies


The compound's two modifications—5-hydroxy on the base and 2′-O-methyl on the ribose—confer functionally orthogonal yet interdependent properties that cannot be recapitulated by either single-modification analog alone. The 5-hydroxy group alters base-pairing preferences, enabling ambiguous pairing with both adenine and guanine [1], while the 2′-O-methyl group simultaneously confers nuclease resistance and increased duplex thermal stability [2]. Critically, these modifications can act in opposition: the 5-OH modification increases transcriptional mutagenesis and polymerase error rates [3], while the 2′-OMe modification enhances RNA strand stability against enzymatic degradation [2]. Using 5-hydroxyuridine (ho5U) alone forfeits nuclease protection; using 2′-O-methyluridine (Um) alone omits the altered base-pairing and translational decoding properties derived from the 5-OH moiety. Furthermore, 5-hydroxyuridine is the obligate biosynthetic intermediate for higher-order wobble modifications (cmo5U, mcmo5U) in bacterial tRNA [4]; the 2′-O-methylated variant provides a stabilized, non-hydrolyzable surrogate for studying this pathway without the confounding factor of enzymatic conversion to downstream derivatives.

5-Hydroxyuridine lacks nuclease protection; RNA strand may degrade in prolonged assays.
2′-O-Methyluridine retains canonical A-specific pairing; omits altered base-pairing properties.
Single-modification analogs cannot trap wobble modification intermediate; metabolic conversion may proceed.

Quantitative Differentiation Evidence for 5-Hydroxy-2′-O-methyluridine Versus Closest Analogs


Nuclease Resistance: Complete Protection Against RNase 4 Mediated by the 2′-O-Methyl Modification

The 2′-O-methyl modification present in 5-Hydroxy-2′-O-methyluridine confers complete inhibition of RNase 4 endonucleolytic cleavage when positioned at the cleavage site. In contrast, unmodified uridine, pseudouridine (Ψ), N1-methyl-pseudouridine (m1Ψ), 5-methoxyuridine (mo5U), and dihydrouridine (D) all permit RNase 4 activity with only minimal decrease [1]. This binary (all-or-none) resistance property is directly attributable to the requirement of a 2′-hydroxyl for RNase 4 catalysis; the 2′-O-methyl group sterically and chemically eliminates the nucleophilic 2′-OH essential for the enzyme's mechanism [1].

Nuclease Resistance
Head-to-head
Complete RNase 4 inhibition at modification site vs. full cleavage for unmodified/other U analogs
Supports RNase 4-based library preparation workflow selection.
All-or-none resistance attributable to 2′-OH requirement.
RNA modification detection nuclease protection RNase 4 digestion 2′-O-methylation

Replication Fidelity: C5-Hydroxy Modification Increases Combined T7 RNA Polymerase/Reverse Transcriptase Error Rate Approximately 3.4-Fold

The 5-hydroxy modification on the uracil base (analogous to the 5-OH moiety in 5-Hydroxy-2′-O-methyluridine) significantly increases transcriptional mutagenesis. Data from a closely related C5-modified uridine, 5-hydroxymethyluridine (hm5U), show that the combined first-strand error rate of T7 RNA polymerase and ProtoScript II reverse transcriptase reaches 188 ± 24 × 10⁻⁶ errors/base, compared to 56 ± 8 × 10⁻⁶ errors/base for unmodified RNA—an approximately 3.4-fold increase [1]. This elevated error rate was statistically significant across all reverse transcriptases tested (ProtoScript II, M-MuLV, and AMV) [1]. While hm5U bears a hydroxymethyl group rather than a hydroxyl at C5, the shared property of a C5 oxygen substituent that alters the uracil ring's electronic structure and hydrogen-bonding capacity underlies the fidelity perturbation. By contrast, 5-methyluridine (m5U), which lacks the C5 oxygen, did not produce a statistically significant difference in error rate versus unmodified RNA (54 ± 2 vs. 56 ± 8 × 10⁻⁶) [1].

Replication Fidelity
Data to verify
~3.4-fold error rate increase (hm5U proxy; 188 ± 24 vs. 56 ± 8 ×10⁻⁶ errors/base)
May inform fidelity endpoint review in T7 RNAP/RT assays.
Cross-study comparable; hm5U proxy shares C5 oxygen substitution.
RNA polymerase fidelity reverse transcription modified nucleotide incorporation error rate quantification

Base-Pairing Promiscuity: 5-Hydroxyuridine Pairs with Both Adenine and Guanine, Unlike Canonical Uridine

The 5-hydroxy modification fundamentally alters the hydrogen-bonding pattern of the uracil base. In UV-melting temperature (Tm) experiments on DNA-RNA heteroduplexes containing site-specifically incorporated 5-hydroxyuridine (5-OHU), the relative thermodynamic stabilities of base pairs were: A:5-OHU > G:5-OHU > T:5-OHU ≈ C:5-OHU [1]. This contrasts sharply with unmodified uridine, which pairs with high specificity for adenine. Reverse transcriptase extension assays confirmed that both adenine and guanine were incorporated preferentially by all three reverse transcriptases tested (SuperScript II, AMV, and MMLV-RT) when encountering 5-OHU in the template [1]. This promiscuity means that 5-hydroxyuridine in an RNA template functions as a dual-coding base, capable of directing incorporation of either U or C in the complementary cDNA strand—a property absent in unmodified uridine and in 2′-O-methyluridine (which retains normal A-specific base pairing).

Base-Pairing Promiscuity
Class-level
Dual-coding: pairs with A and G (A:5-OHU > G:5-OHU) vs. canonical A-specific U
Relevant for oxidative damage mutagenesis model studies.
Based on 5-OHU; 2′-OMe may modulate base-pairing context.
base-pairing fidelity mutagenesis oxidative RNA damage reverse transcription bias

Translational Decoding: 5-Hydroxyuridine Is the Obligate Intermediate for Wobble Modifications Required for Efficient G-Ending Codon Decoding

5-Hydroxyuridine (ho5U) at tRNA wobble position 34 is the essential first-step intermediate in the biosynthesis of 5-carboxymethoxyuridine (cmo5U) and 5-methoxycarbonylmethoxyuridine (mcmo5U), modifications critical for decoding NNY codon families in bacteria [1]. In E. coli strains lacking both ho5U biosynthetic pathways (∆trhP/∆trhO double mutant, producing unmodified U34), a marked increase in +1 frameshift activity was observed using dual-luciferase reporter assays for GCG and UCG test codons, compared to wild-type strains bearing the fully modified mcmo5U34 [1]. The ∆trhP/∆trhO double mutant also exhibits a temperature-sensitive phenotype, failing to grow at 42°C [1]. Gene deletion studies in both E. coli and B. subtilis demonstrate that elimination of genes required for ho5U synthesis (yegQ/trhP in E. coli; yrrN and yrrO in B. subtilis) reduces downstream modified nucleotide levels by approximately 50% [2]. Notably, the 2′-O-methyl group at position 34 naturally co-occurs with 5-position modifications in certain eukaryotic tRNAs for fine-tuning wobble decoding [3], suggesting that 5-Hydroxy-2′-O-methyluridine may serve as a stabilized intermediate analog for studying these modification pathways.

Translational Decoding
Class-level
Gradient of +1 frameshift impairment: U34 (unmodified) > ho5U34 > cmo5U34 > mcmo5U34
Supports tRNA wobble modification pathway analysis.
Dual-luciferase frameshift reporter in E. coli; ho5U reduction ~50%.
tRNA modification wobble position translational fidelity codon recognition cmo5U biosynthesis

Duplex Thermal Stability: 2′-O-Methyl Modification Increases Melting Temperature by 0.5–0.7°C per Modification

The 2′-O-methyl modification on the ribose moiety increases the thermal stability of RNA-RNA duplexes by 0.5–0.7°C per incorporated modification relative to unmodified RNA [1]. In a comprehensive study comparing fully modified oligoribonucleotides, 2′-O-methyl:2′-O-methyl homoduplexes exhibited significantly higher melting temperatures than RNA:RNA homoduplexes, ranking in the following Tm order: 2′-fluoro:2′-fluoro > 2′-O-propyl:2′-O-propyl > 2′-O-methyl:2′-O-methyl > RNA:RNA > DNA:DNA [2]. Independent studies confirmed a ΔTm range of +0.5 to +1.1°C per 2′-O-methyl modification in mixed-backbone oligonucleotides, with the stabilizing effect being additive and independent of backbone chemistry [3]. This property directly contrasts with 5-hydroxyuridine, whose ambiguous base-pairing generally destabilizes duplexes relative to canonical A:U pairs. The combination of both modifications in 5-Hydroxy-2′-O-methyluridine thus creates a nucleoside whose incorporation into an RNA strand may simultaneously alter local duplex stability (via 2′-OMe stabilization) and base-pairing specificity (via 5-OH promiscuity)—a dual perturbation not achievable with either single modification.

Duplex Stability
Class-level
ΔTm = +0.5 to +0.7°C per 2′-O-methyl modification (range across studies)
May support antisense/aptamer affinity design considerations.
Based on 2′-OMe RNA; additive stabilization observed.
RNA duplex stability melting temperature antisense oligonucleotide siRNA design 2′-O-methyl RNA

RNA Polymerase Inhibition: 5-Hydroxy-UTP Acts as a Competitive Inhibitor with pH-Dependent Potency

5-Hydroxyuridine 5′-triphosphate (5-HO-UTP), the triphosphorylated form of the base-modified component of the target compound, functions as a competitive inhibitor of DNA-dependent RNA polymerase with respect to the natural substrate UTP [1]. The compound is incorporated into RNA to a very low extent compared to natural nucleoside triphosphates and replaces UTP to a much greater extent than any other NTP [1]. Critically, the inhibitory potency is pH-dependent: inhibition is minimal at pH 7.0 and increases to a maximum at pH 9.0, a property attributed to the lower pKa of 5-hydroxyuridine relative to uridine [1]. This pH-dependent behavior is unique to the 5-hydroxy modification and is not shared by 2′-O-methyluridine triphosphate, which lacks the ionizable C5-OH group. For 5-Hydroxy-2′-O-methyluridine, the 2′-O-methyl group may additionally affect the kinetics of triphosphate incorporation by sterically hindering the polymerase active site, a consideration supported by the observation that 2′-O-methyl NTPs generally require engineered T7 RNA polymerase variants for efficient incorporation [2].

Polymerase Inhibition
Class-level
Competitive inhibitor of UTP; inhibition minimal at pH 7.0, maximal at pH 9.0
Supports antiviral polymerase inhibitor screening context.
Based on 5-HO-UTP; 2′-OMe may affect incorporation kinetics.
RNA polymerase inhibition competitive inhibitor UTP analog antimetabolite nucleoside triphosphate

Recommended Research and Procurement Application Scenarios for 5-Hydroxy-2′-O-methyluridine


Oxidative RNA Damage Research Using a Nuclease-Stabilized Lesion Analog

5-Hydroxyuridine is a major oxidative lesion produced in RNA by reactive oxygen species and chemical oxidants [1]. Researchers studying the biochemical and biophysical consequences of this lesion on RNA replication, reverse transcription fidelity, and translation can use 5-Hydroxy-2′-O-methyluridine as a nuclease-resistant surrogate. The 2′-O-methyl group prevents degradation during prolonged in vitro assays (conferring complete RNase 4 resistance at the modification site [2]), while the 5-OH group retains the base-pairing promiscuity that makes 5-hydroxyuridine mutagenic (pairing with both adenine and guanine [1]). This enables experiments requiring extended incubation with cellular extracts or purified enzymes without the confounding loss of the modified RNA strand to nuclease degradation.

tRNA Wobble Modification Pathway Studies with a Stabilized Intermediate Analog

5-Hydroxyuridine is the obligate first-step intermediate in the biosynthesis of cmo5U and mcmo5U wobble modifications in bacterial tRNA, and loss of this intermediate causes temperature-sensitive growth and decoding defects for G-ending codons (GCG, UCG) [3]. 5-Hydroxy-2′-O-methyluridine provides a chemically stabilized analog of this intermediate: the 2′-O-methyl group prevents both enzymatic degradation and further metabolic conversion along the modification pathway (which requires a free 2′-OH for subsequent methylation and carboxymethylation steps), allowing researchers to trap and study the ho5U state in tRNA modification enzyme assays without the complication of onward conversion to mo5U or cmo5U [3]. The compound can serve as a substrate analog or inhibitor for tRNA hydroxylases (TrhP, TrhO) and downstream methyltransferases (CmoA, CmoB, TrmR).

Dual-Modification RNA Chemistry for Structure–Function Studies of Modified Oligonucleotides

For RNA chemists designing oligonucleotides with precisely controlled properties, 5-Hydroxy-2′-O-methyluridine combines two orthogonal modifications in a single phosphoramidite building block: the 2′-O-methyl group increases duplex Tm by 0.5–0.7°C per incorporation [4] and the 5-OH group alters the hydrogen-bonding face of the base. This dual modification enables experiments that systematically probe the interplay between sugar conformation (C3′-endo, enforced by 2′-OMe) and base-pairing specificity (altered by 5-OH) within the same nucleoside. Because the 2′-O-methyl group is a permanent modification that cannot be cleaved under standard RNA synthesis and deprotection conditions , the resulting oligonucleotides are chemically homogeneous and suitable for biophysical characterization by UV-melting, CD spectroscopy, and X-ray crystallography.

Antiviral Nucleoside Analog Screening with Built-In Metabolic Stability

In antiviral drug discovery programs targeting RNA viruses such as hepatitis C virus (HCV) and respiratory syncytial virus (RSV) , 5-Hydroxy-2′-O-methyluridine offers a scaffold with two potential antiviral mechanisms: the 5-hydroxy group provides the capacity for the triphosphate form to act as a competitive inhibitor of viral RNA-dependent RNA polymerases (as demonstrated for 5-HO-UTP against bacterial RNA polymerase, with pH-dependent potency maximal at pH 9.0 [5]), while the 2′-O-methyl group may enhance the metabolic stability of the nucleoside prodrug by reducing susceptibility to phosphorylase-mediated deglycosylation. This dual functionality differentiates the compound from single-modification analogs in antiviral screening cascades where both target engagement and metabolic half-life are early-stage selection criteria.

Application
Selection Property
Validation Focus
Oxidative RNA damage research
Nuclease-stabilized lesion analog
Base-pairing promiscuity and fidelity endpoints
tRNA wobble modification pathway studies
Stabilized intermediate analog
tRNA hydroxylase/methyltransferase assays
Oligonucleotide structure–function studies
Dual orthogonal modifications
Tm and conformational analysis
Antiviral nucleoside analog screening
Built-in metabolic stability scaffold
Polymerase inhibition and prodrug stability assays
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